Ethyl 1-benzoylpiperidine-4-carboxylate

Description

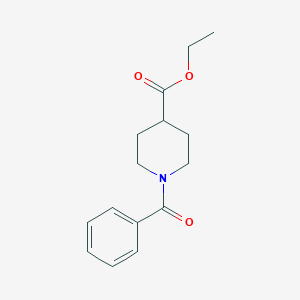

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-benzoylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-19-15(18)13-8-10-16(11-9-13)14(17)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRCFZMHWBAFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352846 | |

| Record name | ethyl 1-benzoylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136081-74-8 | |

| Record name | ethyl 1-benzoylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 1-benzoylpiperidine-4-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 1-benzoylpiperidine-4-carboxylate

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Ethyl 1-benzoylpiperidine-4-carboxylate

Ethyl 1-benzoylpiperidine-4-carboxylate (CAS No: 958-94-1) is a pivotal intermediate in the landscape of modern pharmaceutical synthesis. Its structural motif, featuring a benzoylated piperidine ring with an ethyl carboxylate group, serves as a versatile scaffold for the construction of more complex molecular architectures. Notably, this compound is a key precursor in the synthesis of Donepezil, a widely used medication for the treatment of Alzheimer's disease. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry, directly impacting the accessibility and cost of this critical therapeutic agent. This guide provides a comprehensive overview of the primary synthesis pathway for Ethyl 1-benzoylpiperidine-4-carboxylate, delving into the underlying chemical principles, a detailed experimental protocol, and a discussion of alternative synthetic strategies.

Primary Synthesis Pathway: N-Benzoylation of Ethyl 4-piperidinecarboxylate

The most direct and industrially favored route to Ethyl 1-benzoylpiperidine-4-carboxylate is the N-benzoylation of Ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate). This reaction is a classic example of the Schotten-Baumann reaction, a robust and high-yielding method for the acylation of amines.

Reaction Principle and Mechanism

The Schotten-Baumann reaction involves the treatment of an amine with an acyl chloride in the presence of a base.[1][2][3] In this specific synthesis, the secondary amine of the piperidine ring of ethyl isonipecotate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically carried out in a two-phase system (an organic solvent and water) with an aqueous base, or in a single organic solvent with a solid base.

The base plays a crucial dual role in this reaction:

-

Neutralization of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.

-

Driving the Equilibrium: By neutralizing the acidic byproduct, the base drives the reaction equilibrium towards the formation of the amide product.

The mechanism proceeds via a nucleophilic acyl substitution pathway:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethyl 4-piperidinecarboxylate attacks the carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

-

Deprotonation: The resulting protonated amide is deprotonated by the base to yield the final product, Ethyl 1-benzoylpiperidine-4-carboxylate, and the corresponding salt of the base.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system designed for high yield and purity.

Materials and Reagents:

-

Ethyl 4-piperidinecarboxylate (Ethyl isonipecotate)

-

Benzoyl chloride

-

Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

-

Dichloromethane (CH2Cl2) or Toluene

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-piperidinecarboxylate in the chosen organic solvent (e.g., dichloromethane).

-

Addition of Base: Add an aqueous solution of sodium hydroxide (typically 2M) to the flask. The use of a two-phase system is a hallmark of the Schotten-Baumann conditions.[1] Alternatively, a solid base like potassium carbonate can be used with a solvent such as toluene.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and to minimize potential side reactions.

-

Addition of Benzoyl Chloride: Add benzoyl chloride dropwise from a dropping funnel to the vigorously stirred reaction mixture. The slow addition maintains the low temperature and prevents the formation of byproducts.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture such as hexane:ethyl acetate (2:1).[4][5]

-

Workup - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

-

Workup - Extraction: Extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

-

Workup - Washing: Combine the organic layers and wash sequentially with dilute HCl (to remove any unreacted amine), saturated sodium bicarbonate solution (to remove any unreacted benzoyl chloride), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically a yellow oil, can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.

Quantitative Data Summary

| Parameter | Value | Source |

| Typical Yield | >90% | [4][5] |

| Purity (after purification) | >97% | [6] |

| Boiling Point | 122 °C @ 0.5 mmHg | [4][5] |

| Density | 1.037 g/mL at 25 °C | [4][5] |

Visualizing the Synthesis Pathway

Caption: Primary synthesis pathway of Ethyl 1-benzoylpiperidine-4-carboxylate.

Alternative Synthesis Strategies

While N-benzoylation is the most common approach, other synthetic routes have been explored, particularly those that construct the piperidine ring itself.

One-Step Cyclization Reaction

An alternative strategy involves a one-step cyclization reaction. Certain patented methods describe the reaction of a compound with an active methylene group and an N-substituted diethanolamine diphenyl sulfonate in the presence of a strong base like sodium hydride to form the 4-substituted, N-substituted piperidine ring system.[7]

Advantages:

-

Potentially shorter synthesis route if the starting materials are readily available.

-

Allows for the introduction of substituents at the 4-position during the ring formation.

Disadvantages:

-

May require more specialized and hazardous reagents (e.g., sodium hydride).

-

The starting materials may be more complex and expensive to synthesize than ethyl 4-piperidinecarboxylate.

-

Reaction conditions may be more stringent and less amenable to large-scale production compared to the Schotten-Baumann reaction.

Synthesis of the Precursor: Ethyl 4-piperidinecarboxylate

The primary starting material, ethyl 4-piperidinecarboxylate, is commercially available. However, for a fully integrated synthesis, it can be prepared from isonipecotic acid (4-piperidinecarboxylic acid).[8][9] The most common method is a Fischer esterification, where the carboxylic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride.[8]

Visualizing the Precursor Synthesis

Caption: Synthesis of the precursor, Ethyl 4-piperidinecarboxylate.

Conclusion: A Robust and Scalable Synthesis

The synthesis of Ethyl 1-benzoylpiperidine-4-carboxylate via the N-benzoylation of ethyl 4-piperidinecarboxylate under Schotten-Baumann conditions represents a highly efficient, scalable, and economically viable manufacturing process. The reaction is high-yielding, utilizes readily available starting materials, and proceeds under relatively mild conditions. The well-understood mechanism and the robustness of the reaction make it a cornerstone in the production of key pharmaceutical intermediates. While alternative routes exist, the direct acylation method remains the preferred choice for its simplicity and reliability, ensuring a consistent supply of this vital building block for the pharmaceutical industry.

References

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.

- CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde. Google Patents.

-

Ethyl 1-benzylpiperidine-4-carboxylate. Five Chongqing Chemdad Co., Ltd. Available at: [Link]

- CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. Google Patents.

-

Exploring the Synthesis and Applications of Ethyl 1-benzylpiperidine-4-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2. PubChem. Available at: [Link]

- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.

-

Schotten–Baumann reaction. Wikipedia. Available at: [Link]

-

Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. American Chemical Society. Available at: [Link]

-

Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. National Institutes of Health. Available at: [Link]

-

REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITION USING A NATURAL REUSABLE CLAY. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Ethyl 4-piperidinecarboxylate | C8H15NO2. PubChem. Available at: [Link]

-

Benzoyl piperidine. Organic Syntheses Procedure. Available at: [Link]

-

Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Scientific.net. Available at: [Link]

-

Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. Available at: [Link]

- CN106957262A - A kind of preparation method of ethyl nicotinate. Google Patents.

-

What is the Schotten-Baumann reaction? Quora. Available at: [Link]

-

The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1-(2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate. Available at: [Link]

-

Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook. Available at: [Link]

-

The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Chem-Station. Available at: [Link]

-

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3. PubChem. Available at: [Link]

Sources

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 3. testbook.com [testbook.com]

- 4. Ethyl 1-benzylpiperidine-4-carboxylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Ethyl 1-benzylpiperidine-4-carboxylate | 24228-40-8 [chemicalbook.com]

- 6. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 8. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. Ethyl Isonipecotate - SRIRAMCHEM [sriramchem.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of Ethyl 1-Benzoylpiperidine-4-carboxylate as a Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The N-benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of biologically active compounds.[1][2][3][4] While direct pharmacological data on Ethyl 1-benzoylpiperidine-4-carboxylate is not extensively documented in publicly accessible literature, analysis of structurally related analogs provides a compelling hypothesis for its mechanism of action. This technical guide posits that Ethyl 1-benzoylpiperidine-4-carboxylate functions as an inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes.[5][6] This assertion is predicated on the established activity of 1-(4-sulfamoylbenzoyl)piperidine derivatives, which utilize a similar core structure and have demonstrated potent and selective inhibition of specific CA isoforms.[5] This guide will delineate the synthesis, proposed mechanism of action, structure-activity relationships, and detailed experimental protocols to validate the carbonic anhydrase inhibitory potential of Ethyl 1-benzoylpiperidine-4-carboxylate.

Introduction: The Therapeutic Potential of the Benzoylpiperidine Moiety

The piperidine ring is a ubiquitous heterocyclic motif in pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for interacting with biological targets.[3][4] When acylated with a benzoyl group at the nitrogen atom, the resulting N-benzoylpiperidine structure gains specific conformational and electronic features that can be tailored for high-affinity binding to various enzymes and receptors.[1][2] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including anticancer, antipsychotic, and neuroprotective agents.[2]

A significant breakthrough in understanding the potential of this scaffold came with the discovery of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as potent inhibitors of human carbonic anhydrases (hCAs).[5] This finding provides a strong rationale for investigating other N-benzoylpiperidine derivatives, such as Ethyl 1-benzoylpiperidine-4-carboxylate, as potential modulators of this important enzyme class.

Synthesis of Ethyl 1-benzoylpiperidine-4-carboxylate

The synthesis of Ethyl 1-benzoylpiperidine-4-carboxylate is a straightforward process, typically achieved through the acylation of a piperidine precursor. The general synthetic strategy involves the reaction of ethyl piperidine-4-carboxylate with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

A detailed laboratory-scale synthesis protocol is provided below:

Experimental Protocol: Synthesis of Ethyl 1-benzoylpiperidine-4-carboxylate

| Step | Procedure | Rationale |

| 1. Reagent Preparation | Dissolve ethyl piperidine-4-carboxylate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA), to the solution and stir at room temperature. | The aprotic solvent prevents unwanted side reactions with water. The base is essential to scavenge the HCl generated during the acylation, driving the reaction to completion. |

| 2. Acylation | Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution at 0 °C (ice bath). | The slow, cooled addition helps to control the exothermic reaction and minimize the formation of byproducts. |

| 3. Reaction Monitoring | Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). | TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating the reaction's endpoint. |

| 4. Work-up | Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. | The aqueous work-up removes the amine salt, excess base, and any remaining water-soluble impurities. |

| 5. Purification | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Ethyl 1-benzoylpiperidine-4-carboxylate. | Purification is crucial to remove any unreacted starting materials and byproducts to obtain a compound of high purity for biological testing. |

Diagram: Synthesis of Ethyl 1-benzoylpiperidine-4-carboxylate

Caption: Synthetic scheme for Ethyl 1-benzoylpiperidine-4-carboxylate.

Proposed Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases are a superfamily of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] They are involved in a multitude of physiological processes, including pH regulation, ion transport, and biosynthesis. Several isoforms of hCA are established therapeutic targets for various diseases, including glaucoma, epilepsy, and cancer.[5][6]

The proposed mechanism of action for Ethyl 1-benzoylpiperidine-4-carboxylate is the inhibition of carbonic anhydrase activity. This hypothesis is based on the following key points:

-

Structural Similarity to Known CAIs: The core structure of Ethyl 1-benzoylpiperidine-4-carboxylate is highly analogous to the 1-(4-sulfamoylbenzoyl)piperidine scaffold found in potent carbonic anhydrase inhibitors.[5] The key difference is the absence of the 4-sulfamoyl group on the benzoyl ring.

-

The Role of the Carbonyl Group: The carbonyl group of the benzoyl moiety can participate in hydrogen bonding interactions within the active site of the enzyme, a common feature of many enzyme inhibitors.[1]

-

The "Tail" Approach in CAI Design: The ethyl carboxylate group at the 4-position of the piperidine ring can be considered a "tail" that can be modified to achieve selectivity for different CA isoforms by interacting with variable residues at the entrance of the active site.[5]

Diagram: Hypothesized Interaction with Carbonic Anhydrase Active Site

Caption: Putative binding mode of the inhibitor in the CA active site.

Structure-Activity Relationship (SAR) Insights from Analogs

The development of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as hCA inhibitors provides valuable SAR data that can inform the potential activity of Ethyl 1-benzoylpiperidine-4-carboxylate.[5]

-

The Sulfonamide Group: The primary sulfonamide group is a critical zinc-binding group in classical CAIs. Its absence in Ethyl 1-benzoylpiperidine-4-carboxylate suggests that if it is an inhibitor, it may act through a different, non-classical mechanism, or that its potency would be significantly lower than its sulfonamide-containing counterparts.

-

The Benzoyl Ring: Substitutions on the benzoyl ring of related inhibitors have been shown to significantly impact potency and selectivity.[1] This indicates that the electronic and steric properties of this ring are crucial for interaction with the enzyme.

-

The Piperidine-4-carboxylate Moiety: Modifications at the 4-position of the piperidine ring, such as converting the ester to an amide, have been shown to modulate the inhibitory profile against different hCA isoforms.[5] This highlights the importance of the "tail" in achieving isoform selectivity.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis that Ethyl 1-benzoylpiperidine-4-carboxylate is a carbonic anhydrase inhibitor, a series of well-established in vitro assays should be performed.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

| Step | Procedure | Rationale |

| 1. Enzyme and Substrate Preparation | Obtain purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII). Prepare a stock solution of the substrate, 4-nitrophenyl acetate (p-NPA). | Using multiple isoforms allows for the determination of inhibitory potency and selectivity. p-NPA is a commonly used chromogenic substrate for CA activity assays. |

| 2. Assay Procedure | In a 96-well plate, add buffer, the test compound (Ethyl 1-benzoylpiperidine-4-carboxylate) at various concentrations, and the CA enzyme. Pre-incubate for a defined period. | This allows the inhibitor to bind to the enzyme before the substrate is introduced. |

| 3. Initiation and Measurement | Initiate the reaction by adding the p-NPA substrate. Monitor the increase in absorbance at 400 nm over time using a plate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity. | The hydrolysis of p-NPA by CA produces the yellow-colored p-nitrophenolate anion, which can be quantified spectrophotometrically. |

| 4. Data Analysis | Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. | The IC50 value is a standard measure of the potency of an inhibitor. |

Table: Representative Data for a Hypothetical CA Inhibition Assay

| Compound | hCA I (IC50, µM) | hCA II (IC50, µM) | hCA IX (IC50, µM) | hCA XII (IC50, µM) |

| Acetazolamide (Control) | 0.25 | 0.012 | 0.025 | 0.0058 |

| Ethyl 1-benzoylpiperidine-4-carboxylate | (To be determined) | (To be determined) | (To be determined) | (To be determined) |

Conclusion and Future Directions

While direct evidence for the mechanism of action of Ethyl 1-benzoylpiperidine-4-carboxylate is currently limited, a strong, scientifically-grounded hypothesis points towards the inhibition of carbonic anhydrases. This is based on the established activity of structurally similar compounds. The synthetic accessibility of this molecule, coupled with its intriguing structural features, makes it a compelling candidate for further investigation.

Future research should focus on the synthesis of high-purity Ethyl 1-benzoylpiperidine-4-carboxylate and its comprehensive evaluation in a panel of carbonic anhydrase isoform assays. Should it demonstrate significant inhibitory activity, further studies could explore its cellular effects and potential therapeutic applications in diseases where CA modulation is beneficial. The exploration of this compound and its derivatives could lead to the discovery of novel, non-sulfonamide-based carbonic anhydrase inhibitors with unique selectivity profiles.

References

-

Angeli, A., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 63(15), 8237–8250. [Link]

-

Di Micco, S., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1986. [Link]

-

PubChem. Ethyl 1-benzylpiperidine-4-carboxylate. [Link]

-

Gobec, S., & Pečar, S. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Zalubovskis, R., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1568-1576. [Link]

-

Scribd. Structure Activity Relationship of Carbonic Anhydrase Inhibitors. [Link]

-

PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]

-

PubMed Central. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. [Link]

-

ResearchGate. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

- Google Patents.

- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- Google Patents. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

-

UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Chemdad. Ethyl 1-benzylpiperidine-4-carboxylate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

solubility of Ethyl 1-benzoylpiperidine-4-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 1-benzoylpiperidine-4-carboxylate in Organic Solvents

Introduction

Ethyl 1-benzoylpiperidine-4-carboxylate is a fine chemical intermediate with significant potential in the synthesis of complex pharmaceutical agents and novel materials. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective use in research and development, enabling precise control over reaction conditions, purification processes, and formulation development. This guide provides a deep dive into the theoretical and practical aspects of the solubility of Ethyl 1-benzoylpiperidine-4-carboxylate, offering a robust framework for scientists and researchers.

It is important to note that while extensive data is available for the structurally related compound, Ethyl 1-benzyl piperidine-4-carboxylate, there is a scarcity of published solubility data for the titled benzoyl derivative. The presence of a carbonyl group in the benzoyl moiety, as opposed to a methylene group in the benzyl analogue, introduces a significant increase in polarity and alters the molecule's electronic and steric characteristics. This guide, therefore, leverages fundamental principles of organic chemistry and established experimental methodologies to provide a predictive and practical framework for determining its solubility profile.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The key functional groups in Ethyl 1-benzoylpiperidine-4-carboxylate are the tertiary amide (the benzoyl group attached to the piperidine nitrogen), the ethyl ester, the piperidine ring, and the aromatic phenyl ring.

-

Molecular Formula: C₁₅H₁₉NO₃

-

Molecular Weight: 261.32 g/mol

-

Polarity: The molecule possesses significant polarity due to the presence of the amide and ester functional groups, both of which contain polar carbonyl (C=O) and C-O/C-N bonds. The lone pairs on the oxygen and nitrogen atoms can act as hydrogen bond acceptors.

-

Hydrogen Bonding Capability: While the molecule lacks hydrogen bond donors, the carbonyl oxygens of the ester and amide groups, as well as the nitrogen atom, can accept hydrogen bonds from protic solvents.[1]

-

Non-polar Regions: The phenyl ring and the ethyl group of the ester, along with the hydrocarbon backbone of the piperidine ring, constitute the non-polar regions of the molecule.

The overall solubility will be a balance between the polar and non-polar characteristics of the molecule.

Theoretical Solubility Profile in Common Organic Solvents

Based on the "like dissolves like" principle, we can predict the solubility of Ethyl 1-benzoylpiperidine-4-carboxylate in various classes of organic solvents.[2][3]

-

Non-polar Solvents (e.g., Hexane, Toluene, Cyclohexane): Due to the significant polarity imparted by the amide and ester groups, the compound is expected to have low solubility in non-polar solvents. The energy required to break the solute-solute interactions and solvent-solvent interactions would not be sufficiently compensated by the weak solute-solvent interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are expected to be effective at solvating Ethyl 1-benzoylpiperidine-4-carboxylate. Their ability to engage in dipole-dipole interactions with the polar functional groups of the solute, without the steric hindrance of hydrogen bonding, suggests good to high solubility . Solvents like DMF and DMSO, with their high polarity, are likely to be excellent solvents for this compound.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as hydrogen bond donors to the carbonyl oxygens and the nitrogen atom of the solute.[1] However, the bulky, non-polar regions of the molecule (the phenyl and ethyl groups) may disrupt the hydrogen-bonding network of the solvent, potentially limiting solubility.[1] Therefore, moderate solubility is anticipated in lower-chain alcohols.

-

Aqueous Solubility: Due to the relatively large non-polar surface area of the molecule, its solubility in water is expected to be very low . The hydrophobic effect, where water molecules arrange themselves in an ordered manner around the non-polar parts of the solute, makes the dissolution process thermodynamically unfavorable.[1]

Predicted Solubility Summary

The following table provides a qualitative prediction of the solubility of Ethyl 1-benzoylpiperidine-4-carboxylate in a range of common organic solvents. This serves as a starting point for experimental verification.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Non-polar | Hexane | Low | Mismatch in polarity. |

| Toluene | Low to Moderate | Aromatic nature may offer some interaction with the phenyl ring. | |

| Polar Aprotic | Dichloromethane | Good | Good balance of polarity for dissolution. |

| Ethyl Acetate | Good | Ester group can interact favorably with the solute. | |

| Acetone | High | Strong dipole-dipole interactions with carbonyl groups. | |

| Tetrahydrofuran (THF) | Good | Ether oxygen can interact with the solute. | |

| Dimethylformamide (DMF) | High | Highly polar aprotic solvent, effective at solvating polar molecules. | |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds. | |

| Polar Protic | Methanol | Moderate | Capable of hydrogen bonding, but non-polar regions may limit solubility. |

| Ethanol | Moderate | Similar to methanol, with slightly lower polarity. | |

| Water | Very Low | Predominantly non-polar surface area leads to hydrophobicity. |

Standardized Protocol for Experimental Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data, a standardized experimental protocol is essential. The equilibrium or thermodynamic solubility can be reliably determined using the shake-flask method, as described by Higuchi and Connors (1965).[4] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[5]

Objective

To determine the equilibrium solubility of Ethyl 1-benzoylpiperidine-4-carboxylate in selected organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

Ethyl 1-benzoylpiperidine-4-carboxylate (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Experimental Workflow Diagram

Sources

An In-depth Technical Guide to Ethyl 1-benzylpiperidine-4-carboxylate: A Cornerstone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: Clarification of Scope

Initial research into the topic of "Ethyl 1-benzoylpiperidine-4-carboxylate" revealed a significant discrepancy in available literature, with the vast majority of scientific and commercial data pointing towards its close analogue, Ethyl 1-benzylpiperidine-4-carboxylate . The consistent return of data for the benzyl derivative across numerous chemical databases and research articles suggests that it is the far more common and medicinally relevant compound. It is highly probable that the initial topic contained a typographical error. Therefore, to provide a guide that is both technically accurate and practically useful to the target audience, this document will focus exclusively on the discovery, history, synthesis, and applications of Ethyl 1-benzylpiperidine-4-carboxylate.

Introduction: The Significance of a Privileged Scaffold

The piperidine ring is a foundational heterocyclic motif in medicinal chemistry, present in a multitude of natural alkaloids and synthetic pharmaceuticals.[1][2] Its six-membered saturated structure provides a versatile three-dimensional scaffold that can be readily functionalized to interact with a wide array of biological targets. Ethyl 1-benzylpiperidine-4-carboxylate (CAS No. 24228-40-8) represents a key derivative within this class, serving not as an end-product therapeutic itself, but as a crucial building block in the synthesis of more complex and potent active pharmaceutical ingredients (APIs).[3] Its primary importance lies in its role as a key intermediate in the synthesis of Donepezil, a cornerstone medication for the management of Alzheimer's disease.[4][5] This guide will provide a comprehensive technical overview of this vital compound, from its historical context to its detailed synthesis and modern applications.

Historical Context: The Rise of Piperidine Derivatives in Medicine

The story of Ethyl 1-benzylpiperidine-4-carboxylate is intrinsically linked to the broader history of piperidine chemistry. The parent piperidine molecule was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the pungent compound in black pepper.[6] For decades that followed, the piperidine scaffold was a subject of intense academic curiosity.

It was in the 20th century that the therapeutic potential of piperidine derivatives was truly unlocked, most notably with the discovery of the potent analgesic properties of meperidine (pethidine) in the 1930s. This discovery catalyzed a wave of research into synthetic piperidine-based compounds, as chemists sought to create novel analgesics, anesthetics, and other centrally-acting agents.[7] The N-benzylation of the piperidine nitrogen, as seen in Ethyl 1-benzylpiperidine-4-carboxylate, became a common strategy to modulate a compound's lipophilicity and its interaction with biological targets. The development and refinement of synthetic routes to such intermediates throughout the mid to late 20th century paved the way for their use in complex drug synthesis, culminating in their application in modern blockbuster drugs like Donepezil.[5]

Synthesis and Mechanism: From Simple Precursors to a Key Intermediate

The most prevalent and industrially scalable method for the synthesis of Ethyl 1-benzylpiperidine-4-carboxylate is the N-alkylation of ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate) with a benzyl halide.[3] This reaction is a classic example of a nucleophilic substitution, where the secondary amine of the piperidine ring acts as the nucleophile.

Causality Behind Experimental Choices

-

Choice of Starting Materials : Ethyl isonipecotate is a readily available and relatively inexpensive starting material.[8] Benzyl chloride or benzyl bromide are used as the electrophilic source of the benzyl group.

-

Role of the Base : The reaction generates a hydrohalic acid (HCl or HBr) as a byproduct. A base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or an organic amine like triethylamine (Et₃N), is essential to neutralize this acid.[8] Without the base, the acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Solvent Selection : Aprotic polar solvents such as toluene, acetonitrile, or dichloromethane (DCM) are commonly used. These solvents effectively dissolve the reactants but do not participate in the reaction. Toluene is often favored in industrial settings due to its cost-effectiveness and appropriate boiling point for reflux conditions.[9]

-

Temperature : The reaction is typically heated to reflux to increase the reaction rate and drive it to completion in a reasonable timeframe.[9]

Detailed Experimental Protocol

Materials:

-

Ethyl piperidine-4-carboxylate (Ethyl isonipecotate)

-

Benzyl chloride

-

Potassium carbonate (anhydrous, powdered)

-

Toluene

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl piperidine-4-carboxylate and toluene.

-

Addition of Reagents : Add powdered anhydrous potassium carbonate to the stirring solution. This is followed by the dropwise addition of benzyl chloride.

-

Reaction Execution : Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain this temperature for several hours.

-

Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture such as hexane:ethyl acetate (e.g., 2:1 v/v), to observe the consumption of the starting amine.[9]

-

Work-up : a. Once the reaction is complete, cool the mixture to room temperature. b. Quench the reaction by adding deionized water to dissolve the inorganic salts. c. Transfer the mixture to a separatory funnel and separate the organic (toluene) layer. d. Wash the organic layer sequentially with deionized water and then with brine to remove any remaining inorganic impurities. e. Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

-

Purification : a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. c. The resulting crude product, typically a yellow liquid, can be purified further by vacuum distillation if a higher purity is required.[10]

Synthesis Workflow Diagram

Caption: Key transformations from Ethyl 1-benzylpiperidine-4-carboxylate to Donepezil.

Beyond its role in Donepezil synthesis, this intermediate and its derivatives are valuable in the development of other potential therapeutic agents, including anti-inflammatory drugs, antitumor agents, and other CNS-active compounds. [9]

Conclusion

Ethyl 1-benzylpiperidine-4-carboxylate stands as a testament to the enabling power of synthetic chemistry in modern medicine. While not a therapeutic agent in its own right, its efficient and scalable synthesis has made it an indispensable component in the production of life-altering medications. Its history is rooted in the fundamental exploration of the piperidine scaffold, and its current application highlights the intricate, multi-step processes that underpin pharmaceutical manufacturing. For researchers and drug development professionals, a thorough understanding of this key intermediate—from its synthesis to its characterization and application—is essential for the continued innovation of piperidine-based therapeutics.

References

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. nbinno.com [nbinno.com]

- 4. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. scispace.com [scispace.com]

- 9. Ethyl 1-benzylpiperidine-4-carboxylate | 24228-40-8 [chemicalbook.com]

- 10. chembk.com [chembk.com]

mass spectrometry fragmentation pattern of Ethyl 1-benzoylpiperidine-4-carboxylate

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of Ethyl 1-benzoylpiperidine-4-carboxylate

Authored by: A Senior Application Scientist

Date: January 25, 2026

Introduction

Ethyl 1-benzoylpiperidine-4-carboxylate is a molecule of significant interest, belonging to the broader class of benzoylpiperidines. This chemical scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in a wide array of bioactive compounds and therapeutic agents.[1] The metabolic stability and versatile synthetic handles of the benzoylpiperidine fragment make it a cornerstone in modern drug design and development.[1]

Understanding the structural integrity and metabolic fate of such compounds is paramount. Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS) techniques, stands as an indispensable tool for this purpose. The fragmentation pattern of a molecule in the gas phase provides a veritable fingerprint, offering profound insights into its constituent parts and their connectivity.

This technical guide provides a comprehensive, field-proven analysis of the expected mass spectrometric fragmentation pattern of Ethyl 1-benzoylpiperidine-4-carboxylate. As direct spectral data for this specific molecule is not widely published, this document synthesizes established fragmentation principles from closely related chemical moieties—N-acyl piperidines, benzamides, and ethyl esters—to construct a predictive and logical framework for its characterization.[2][3][4] The insights herein are designed to empower researchers, scientists, and drug development professionals to confidently identify and structurally elucidate this compound and its analogues.

Core Compound Characteristics & Ionization

Before delving into fragmentation, it is crucial to define the parent molecule and its behavior during ionization.

| Property | Value |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| Monoisotopic Mass | 261.1365 u |

| [M+H]⁺ (Protonated) | 262.1438 u |

In Electrospray Ionization (ESI), a soft ionization technique ideal for this class of molecules, Ethyl 1-benzoylpiperidine-4-carboxylate is expected to readily accept a proton to form the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 262.1.[5] Protonation will likely occur at the most basic sites: the piperidine nitrogen or the amide oxygen. This even-electron ion serves as the precursor for subsequent collision-induced dissociation (CID) experiments in MS/MS analysis.

Primary Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion of Ethyl 1-benzoylpiperidine-4-carboxylate is dictated by the hierarchical stability of the resulting product ions. The molecule's structure presents three primary regions susceptible to cleavage: the N-benzoyl amide linkage, the ethyl ester group, and the piperidine ring itself.

Pathway A: N-Benzoyl Amide Cleavage (The Dominant Route)

The cleavage of the amide bond between the piperidine nitrogen and the benzoyl carbonyl is anticipated to be the most favorable and diagnostically significant fragmentation pathway. This is due to the formation of the highly resonance-stabilized benzoyl cation.

-

Formation of the Benzoyl Cation (m/z 105): Upon collisional activation, the C-N amide bond cleaves, leading to the formation of the benzoyl cation. This fragment is a hallmark of N-benzoyl compounds and is often the base peak in the spectrum.[3]

-

Formation of the Phenyl Cation (m/z 77): The benzoyl cation (m/z 105) can undergo a subsequent neutral loss of carbon monoxide (CO, 28 Da) to form the phenyl cation. This two-step fragmentation (m/z 262 → 105 → 77) is a powerful diagnostic indicator for the presence of a benzoyl moiety.[3]

Pathway B: Fragmentation Involving the Ethyl Ester Group

The ethyl carboxylate substituent at the 4-position of the piperidine ring introduces additional characteristic fragmentation channels.

-

Neutral Loss of Ethylene (m/z 234): A McLafferty-type rearrangement, involving the transfer of a γ-hydrogen from the piperidine ring to the ester carbonyl oxygen, can induce the neutral loss of ethylene (C₂H₄, 28 Da).[6] This results in a product ion at m/z 234.

-

Neutral Loss of Ethanol (m/z 216): The loss of a neutral ethanol molecule (C₂H₅OH, 46 Da) is another common pathway for ethyl esters, particularly upon protonation, yielding an ion at m/z 216.

Pathway C: Piperidine Ring Fissions

While less dominant than the amide cleavage, fragmentation of the piperidine ring itself can occur. Alpha-cleavage, the scission of a C-C bond adjacent to the nitrogen atom, is a characteristic fragmentation of piperidine derivatives, especially under higher energy conditions like Electron Ionization (EI).[2] In ESI-MS/MS, ring-opening pathways can lead to a complex series of lower mass ions, though these are often less structurally informative than the primary cleavages.

Visualization of Core Fragmentation Pathways

The following diagram illustrates the logical relationships between the precursor ion and its primary fragment ions.

Caption: Predicted ESI-MS/MS fragmentation of the target compound.

Summary of Key Diagnostic Fragment Ions

The following table provides a quick-reference guide to the most informative ions expected in the MS/MS spectrum of Ethyl 1-benzoylpiperidine-4-carboxylate.

| m/z (Calculated) | Proposed Ion Structure | Neutral Loss | Significance |

| 262.1 | [C₁₅H₁₉NO₃ + H]⁺ | - | Precursor Ion |

| 234.1 | [M+H - C₂H₄]⁺ | C₂H₄ (28.0 Da) | Indicates ethyl ester via McLafferty rearrangement |

| 216.1 | [M+H - C₂H₅OH]⁺ | C₂H₅OH (46.1 Da) | Indicates ethyl ester |

| 105.0 | [C₆H₅CO]⁺ | C₉H₁₆NO₂ | Primary Diagnostic Ion for Benzoyl Moiety |

| 77.0 | [C₆H₅]⁺ | CO (from m/z 105) | Confirms Benzoyl Moiety |

Experimental Protocol for MS/MS Analysis

This protocol outlines a self-validating system for acquiring high-quality, reproducible fragmentation data using a standard ESI-equipped mass spectrometer (e.g., Q-TOF or Ion Trap).

Step 1: Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid is critical to promote efficient protonation.

Step 2: Mass Spectrometer Configuration (ESI Positive Mode)

-

Infusion: For initial method development, directly infuse the working solution at a low flow rate (5-10 µL/min) to obtain a stable signal.

-

Key ESI Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (N₂): Optimize for a stable spray (instrument-dependent).

-

Drying Gas (N₂): Set to a temperature (e.g., 250-350 °C) and flow rate sufficient to desolvate the ions.

-

Step 3: Data Acquisition

-

Full Scan (MS1): Acquire a full scan spectrum (e.g., m/z 50-500) to confirm the presence and isolation of the [M+H]⁺ precursor ion at m/z 262.1.

-

Product Ion Scan (MS/MS):

-

Select m/z 262.1 as the precursor ion for isolation.

-

Apply collision energy (using Argon or Nitrogen as the collision gas) to induce fragmentation.

-

Causality: Begin with a low collision energy (e.g., 10 eV) and incrementally increase it in subsequent scans (e.g., 20 eV, 35 eV). This "collision energy ramping" is crucial. Low energy will reveal the most facile fragmentations (like the formation of m/z 105), while higher energies will induce further fragmentation (like m/z 105 → 77) and reveal less favorable pathways. This systematic approach validates the fragmentation cascade.

-

Step 4: Data Analysis

-

Identify Precursor and Product Ions: Correlate the peaks in the MS/MS spectrum to the predicted fragmentation pathways.

-

Confirm Neutral Losses: Calculate the mass differences between the precursor and major fragment ions to confirm the proposed neutral losses (e.g., 262.1 - 105.0 ≈ 157.1, corresponding to the protonated ethyl piperidine-4-carboxylate portion).

Experimental Workflow Diagram

Caption: Standard workflow for MS/MS analysis and structural confirmation.

Conclusion

The mass spectrometric fragmentation of Ethyl 1-benzoylpiperidine-4-carboxylate is predicted to be a highly characteristic and logical process. The dominant and most diagnostic fragmentation pathway involves the cleavage of the N-benzoyl amide bond, producing the stable benzoyl cation at m/z 105 and its subsequent phenyl cation fragment at m/z 77. Secondary fragmentation pathways involving the ethyl ester group provide further structural confirmation. By employing the systematic experimental protocol outlined in this guide, researchers can reliably generate and interpret the fragmentation data required to unequivocally identify this important chemical entity.

References

- BenchChem (2025).

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate (Diagram). Benzamide-simplified mass spectrum. [Link]

-

MDPI (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29. [Link]

-

de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1254. [Link]

-

TutorChase. What are the common fragments in mass spectrometry for esters?. [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Feng, B., et al. (1998). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][2][7]benzodiazepin-1(2H)-ones. Journal of the Chinese Chemical Society, 45(5), 655-661. [Link]

-

Doc Brown's Chemistry. mass spectrum of ethyl ethanoate fragmentation pattern. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tutorchase.com [tutorchase.com]

- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Synthesis Protocol: Ethyl 1-benzoylpiperidine-4-carboxylate

Introduction and Significance

Ethyl 1-benzoylpiperidine-4-carboxylate is a key heterocyclic intermediate in organic and medicinal chemistry. Its piperidine scaffold is a prevalent structural motif in a wide array of pharmacologically active compounds. The title compound serves as a critical building block in the synthesis of various pharmaceutical agents, including analgesics and antipsychotics. This protocol provides a robust and reproducible method for its synthesis through the N-acylation of Ethyl isonipecotate, a process grounded in the principles of the Schotten-Baumann reaction. This guide is designed for researchers in chemical synthesis and drug development, offering in-depth procedural details and explaining the chemical rationale behind each step to ensure both safety and a high-yield outcome.

Reaction Principle: The Schotten-Baumann Reaction

The synthesis proceeds via a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction.[1][2] In this process, the secondary amine of Ethyl isonipecotate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A tertiary amine base, typically triethylamine, is incorporated as an acid scavenger. Its role is twofold: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine, and it helps to drive the reaction equilibrium towards the product.[1] The reaction is typically performed in a biphasic or aprotic solvent system at reduced temperatures to control its exothermic nature.[3]

Reaction Scheme:

-

Reactants: Ethyl isonipecotate (Ethyl piperidine-4-carboxylate) + Benzoyl Chloride

-

Base/Catalyst: Triethylamine (Et₃N)

-

Solvent: Dichloromethane (CH₂Cl₂)

-

Product: Ethyl 1-benzoylpiperidine-4-carboxylate + Triethylammonium chloride (Et₃N·HCl)

Below is a diagram illustrating the mechanistic steps of this nucleophilic acyl substitution.

Sources

The Versatile Scaffold: Ethyl 1-benzoylpiperidine-4-carboxylate in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The benzoylpiperidine moiety is one such "privileged structure," valued for its metabolic stability and its capacity to serve as a versatile scaffold for engaging a wide array of biological targets.[1][2] At the heart of many complex drug candidates lies a simpler, yet crucial, building block: Ethyl 1-benzoylpiperidine-4-carboxylate. This guide provides an in-depth exploration of its synthesis, characterization, and diverse applications, offering researchers and drug development professionals a technical resource for leveraging this potent intermediate in their discovery pipelines. Its utility spans a remarkable range of therapeutic areas, including the development of agents for central nervous system (CNS) disorders, cancer, and inflammatory conditions.[1][2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of Ethyl 1-benzoylpiperidine-4-carboxylate is paramount for its effective use in synthesis and for the interpretation of analytical data of its derivatives.

| Property | Value |

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| Appearance | Off-white to pale yellow solid or oil |

| Solubility | Soluble in most organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol) |

Note: Physical properties can vary depending on purity and crystalline form.

Spectroscopic Characterization Data:

While specific spectra can vary slightly based on instrumentation and sample preparation, the following provides representative data for the structural elucidation of Ethyl 1-benzoylpiperidine-4-carboxylate.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), piperidine ring protons (multiplets), and benzoyl group protons (multiplets in the aromatic region). |

| ¹³C NMR | Carbonyl signals for the ester and amide, aromatic carbons of the benzoyl group, and aliphatic carbons of the piperidine ring and ethyl group. |

| FTIR (cm⁻¹) | Characteristic strong absorption bands for the amide C=O stretch (around 1630 cm⁻¹) and the ester C=O stretch (around 1730 cm⁻¹), as well as C-H and C-N stretching frequencies. |

| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Core Synthesis Protocol: N-Acylation of Ethyl Piperidine-4-carboxylate

The most direct and widely employed method for the synthesis of Ethyl 1-benzoylpiperidine-4-carboxylate is the N-acylation of ethyl piperidine-4-carboxylate with benzoyl chloride. This reaction, a classic example of a Schotten-Baumann reaction, is robust and generally high-yielding.

Reaction Scheme:

Detailed Step-by-Step Protocol:

Materials:

-

Ethyl piperidine-4-carboxylate

-

Benzoyl chloride

-

Triethylamine (or another suitable base like pyridine)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve ethyl piperidine-4-carboxylate (1.0 eq.) and triethylamine (1.1 - 1.5 eq.) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction and minimize side product formation.

-

Addition of Benzoyl Chloride: Add benzoyl chloride (1.0 - 1.1 eq.) dropwise to the stirred solution via a dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup - Quenching: Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize the triethylamine hydrochloride salt and any unreacted benzoyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, often obtained as an oil or a semi-solid, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 1-benzoylpiperidine-4-carboxylate.

Rationale Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent is important to prevent the hydrolysis of the highly reactive benzoyl chloride.

-

Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting piperidine.

-

Controlled Addition at Low Temperature: This minimizes the formation of potential byproducts and ensures a safer reaction by controlling the exothermic nature of the acylation.

Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Molecules

Ethyl 1-benzoylpiperidine-4-carboxylate serves as a pivotal intermediate in the synthesis of a wide range of biologically active compounds. The ester functionality at the C4 position provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction, while the benzoyl group can be retained or modified to modulate pharmacological activity.

Precursor for Carbonic Anhydrase Inhibitors

Derivatives of Ethyl 1-benzoylpiperidine-4-carboxylate have shown promise as potent inhibitors of carbonic anhydrases (CAs), enzymes that are implicated in various physiological and pathological processes, including cancer.[3] The synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, for instance, begins with a related benzoylated piperidine core.[3]

Synthetic Workflow:

Scaffold for CNS-Active Agents

The benzoylpiperidine scaffold is prevalent in a multitude of CNS-active agents, including antipsychotics and compounds targeting neurodegenerative diseases.[1][2] Ethyl 1-benzoylpiperidine-4-carboxylate provides a key starting point for the synthesis of novel acetylcholinesterase (AChE) inhibitors, which are a mainstay in the symptomatic treatment of Alzheimer's disease.[4]

Illustrative Pathway to AChE Inhibitors:

Intermediate for Anticancer Agents

The structural motif of benzoylpiperidine is also found in compounds with antiproliferative activity.[5][6] Ethyl 1-benzoylpiperidine-4-carboxylate can be elaborated into more complex heterocyclic systems that have demonstrated cytotoxicity against various cancer cell lines.

Conclusion and Future Perspectives

Ethyl 1-benzoylpiperidine-4-carboxylate is more than just a chemical intermediate; it is a testament to the power of privileged structures in accelerating drug discovery. Its straightforward synthesis and the versatility of its functional groups make it an invaluable tool for medicinal chemists. As the demand for novel therapeutics for complex diseases continues to grow, the strategic application of well-established scaffolds like the benzoylpiperidine core, and specifically accessible building blocks like Ethyl 1-benzoylpiperidine-4-carboxylate, will undoubtedly continue to play a pivotal role in the design and synthesis of the next generation of medicines.

References

-

Basile, L., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(9), 2930. [Link]

-

Organic Syntheses. (n.d.). Benzoyl piperidine. Organic Syntheses Procedure. [Link]

-

Angeli, A., et al. (2020). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]

-

PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. PubChem. [Link]

-

SpectraBase. (n.d.). 1-[2-(4-Chloro-benzoylamino)-benzoyl]-piperidine-4-carboxylic acid ethyl ester. SpectraBase. [Link]

-

Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

-

Desplat, V., et al. (2017). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. PubMed. [Link]

-

Basile, L., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

-

A convenient route to 4-carboxy-4-anilidopiperidine esters and acids. (2011). PMC. [Link]

-

ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate). ResearchGate. [Link]

-

Organic Syntheses. (n.d.). 4. Organic Syntheses Procedure. [Link]

-

Murineddu, G., et al. (2023). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. MDPI. [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2023). PMC. [Link]

-

PubChem. (n.d.). Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. PubChem. [Link]

-

Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. (2017). PubMed. [Link]

-

Scholars Research Library. (n.d.). Der Pharma Chemica. Scholars Research Library. [Link]

-

Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. (2025). ACG Publications. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. Chongqing Chemdad Co., Ltd. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. iris.unica.it [iris.unica.it]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities [mdpi.com]

Topic: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of Ethyl 1-benzylpiperidine-4-carboxylate

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Author's Note: This guide focuses on Ethyl 1-benzylpiperidine-4-carboxylate (CAS No. 24228-40-8), a widely used pharmaceutical intermediate, rather than the similarly named 'benzoyl' analogue. This decision is based on the extensive availability of authoritative data and its greater relevance in synthetic applications, such as the production of Donepezil, ensuring the protocols provided are robust and field-tested.[1]

Introduction: The Analytical Imperative for a Key Synthetic Building Block

Ethyl 1-benzylpiperidine-4-carboxylate is a cornerstone intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a piperidine core, a benzyl group, and an ethyl carboxylate moiety, makes it a versatile scaffold. The purity and concentration of this starting material are critical parameters that directly influence the yield, purity, and safety profile of the final drug product. Consequently, robust and reliable analytical methods are paramount for its characterization during synthesis, for quality control of raw materials, and in stability studies.

This document provides two orthogonal, validated analytical methodologies for the comprehensive analysis of Ethyl 1-benzylpiperidine-4-carboxylate:

-

High-Performance Liquid Chromatography with UV detection (HPLC-UV): A precise and accurate method ideal for quantitative analysis, such as assay determination and impurity profiling.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method for unambiguous identification and quantification, particularly valuable for detecting volatile impurities and confirming compound identity.

These protocols are designed to be self-validating, grounded in established scientific principles and aligned with international regulatory standards, such as the ICH Q2(R1) guideline on the validation of analytical procedures.[2][3][4]

Method 1: Quantitative Analysis by Reverse-Phase HPLC-UV

Scientific Principle

This method employs reverse-phase chromatography, a technique that separates analytes based on their hydrophobicity. The stationary phase is a nonpolar C18 (octadecyl) bonded silica, while the mobile phase is a more polar mixture of aqueous buffer and organic solvent.[5] Ethyl 1-benzylpiperidine-4-carboxylate, being a moderately nonpolar molecule, is retained on the column and then eluted by a controlled mobile phase composition. The benzyl group contains a chromophore that strongly absorbs UV radiation, allowing for sensitive detection and quantification.

Instrumentation and Chromatographic Conditions

The following table outlines the instrumental parameters for this method. These conditions have been optimized for resolution, peak shape, and run time but may be adapted based on the specific instrumentation available.

| Parameter | Specification |

| Instrument | HPLC or UHPLC system with a Diode Array (DAD) or UV Detector |

| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |

| Elution Mode | Isocratic |

| Composition | 60% Mobile Phase A : 40% Mobile Phase B |

| Flow Rate | 1.0 mL/min[7] |

| Column Temperature | 30 °C[7] |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Run Time | ~10 minutes |

| Diluent | Acetonitrile:Water (50:50, v/v) |

Detailed Experimental Protocol

2.3.1 Reagent and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Ethyl 1-benzylpiperidine-4-carboxylate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (100 µg/mL): Transfer 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution (Target Concentration: 100 µg/mL): Accurately weigh an amount of the sample equivalent to 25 mg of the active compound into a 25 mL volumetric flask. Dissolve in diluent, sonicate if necessary to ensure complete dissolution, and dilute to volume. Perform a subsequent 1-in-10 dilution to reach the target concentration.

2.3.2 System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be qualified.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the Working Standard Solution (100 µg/mL) six consecutive times.

-

Calculate the system suitability parameters against the acceptance criteria in the table below.

| SST Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |

| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |

| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |

2.3.3 Analytical Procedure

-

After the system passes SST, inject a blank (diluent) to ensure no carryover or contamination.

-

Inject the Working Standard Solution once.

-

Inject the Sample Solution in duplicate.

-

Inject the Working Standard Solution again after every 6-10 sample injections to bracket the samples and ensure system stability.

Data Analysis and Calculations

The concentration of Ethyl 1-benzylpiperidine-4-carboxylate in the sample is calculated using the principle of external standards.

Formula: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Where:

-

Area_Sample is the average peak area of the analyte in the sample injections.

-

Area_Standard is the average peak area of the analyte in the bracketing standard injections.

-

Conc_Standard is the concentration of the reference standard solution (e.g., 100 µg/mL).

-

Conc_Sample is the nominal concentration of the sample solution (e.g., 100 µg/mL).

-

Purity_Standard is the purity of the reference standard (e.g., 99.8%).

Method Validation Summary (per ICH Q2(R1))[2][3]

| Validation Parameter | Typical Results |

| Specificity | The analyte peak is well-resolved from blank and potential impurities. Peak purity analysis via DAD confirms homogeneity. |

| Linearity Range | 10 - 200 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Accuracy (Recovery) | 98.0% - 102.0% over three concentration levels. |

| Precision (%RSD) | Repeatability (Intra-day) ≤ 1.0%; Intermediate Precision (Inter-day) ≤ 2.0% |

| Limit of Detection (LOD) | ~0.5 µg/mL |

| Limit of Quantitation (LOQ) | ~1.5 µg/mL |

| Robustness | Method is unaffected by minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). |

HPLC Workflow Diagram

Sources

Application Notes & Protocols for the Experimental Investigation of Ethyl 1-benzoylpiperidine-4-carboxylate

Foreword: Unlocking the Potential of a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, a "privileged structure" found in numerous approved drugs and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for interacting with biological targets. Ethyl 1-benzoylpiperidine-4-carboxylate, the subject of this guide, combines this valuable piperidine core with a benzoyl group, another moiety frequently observed in pharmacologically active compounds. While this specific molecule is often cited as a key intermediate in the synthesis of more complex pharmaceuticals, such as Donepezil for Alzheimer's disease, its intrinsic biological activities remain largely unexplored.[2][3]

This document provides a comprehensive experimental framework for researchers and drug development professionals to systematically characterize Ethyl 1-benzoylpiperidine-4-carboxylate and elucidate its therapeutic potential. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice. Our approach is to build a foundational understanding of the molecule's properties, which will then inform a targeted investigation into its biological effects.

Section 1: Physicochemical Characterization: The Foundation of Understanding

Before delving into biological assays, a thorough understanding of the physicochemical properties of Ethyl 1-benzoylpiperidine-4-carboxylate is paramount. These parameters influence its solubility, stability, absorption, and distribution, all of which are critical for interpreting biological data and for any future formulation development.[4][5]

Identity and Purity Assessment

Rationale: Ensuring the identity and purity of the test compound is the first and most critical step in any experimental workflow. Impurities can lead to erroneous and irreproducible results.

Protocol 1: Purity and Identity Verification by HPLC-UV and LC-MS

-